Echinacoside

Catalog No.
S627147
CAS No.
82854-37-3
M.F
C35H46O20
M. Wt
786.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Echinacoside

CAS Number

82854-37-3

Product Name

Echinacoside

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C35H46O20

Molecular Weight

786.7 g/mol

InChI

InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/t14-,21+,22+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1

InChI Key

FSBUXLDOLNLABB-WZJPPVJYSA-N

Synonyms

2-(3,4-Dihydroxyphenyl)ethyl 4-(3-(3,4-dihydroxyphenyl)-2-propenoate)-3-O-(b-D-glucopyranose)-6-O-(a-L-rhamnopyranose)-b-D-glucopyranoside

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O

Immunomodulatory Effects

One of the most widely studied areas of Echinacoside research is its potential impact on the immune system. Studies suggest Echinacoside may possess immunomodulatory properties, meaning it could influence the immune system's response to various stimuli.

  • In vitro (laboratory) and in vivo (animal) studies have shown Echinacoside's ability to stimulate the production of certain immune cells, such as macrophages and natural killer cells, potentially enhancing the immune response against infections [].
  • Additionally, research suggests Echinacoside may modulate the activity of cytokines, signaling molecules crucial for immune communication [].

However, it's important to note that the evidence regarding Echinacoside's effectiveness in directly preventing or treating specific infections remains inconclusive and requires further investigation [].

Neuroprotective Potential

Emerging research is exploring the potential neuroprotective properties of Echinacoside. Studies suggest it might offer benefits in:

  • Neurodegenerative diseases: Some studies indicate Echinacoside's ability to protect neurons from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's, although the mechanisms remain under investigation [].
  • Stroke: Research suggests Echinacoside might possess neuroprotective effects following stroke by reducing oxidative stress and inflammation in the brain [].

Echinacoside is a phenylethanoid glycoside primarily isolated from the roots of Echinacea angustifolia and Echinacea pallida. It was first identified in 1950 and is characterized by its molecular formula C35H46O20C_{35}H_{46}O_{20} and a complex structure comprising a trisaccharide linked to caffeic acid and hydroxytyrosol residues. This compound is notable for its water solubility and is present in significant quantities in certain Echinacea species, while being found in trace amounts in others like Echinacea purpurea .

  • Research suggests that Echinacoside might possess anti-inflammatory and antioxidant properties [].
  • It may also play a role in cell signaling pathways [].
  • The exact mechanisms by which Echinacoside exerts its effects are still being investigated [].
  • Data on the safety and hazards of isolated Echinacoside is limited in scientific publications.
  • Echinacea products containing Echinacoside can interact with certain medications and may cause side effects in some individuals [].

Please note:

  • The information provided is based on publicly available scientific research and does not constitute medical advice.
  • Always consult with a healthcare professional before using Echinacea products or any other supplements.
, particularly involving glycosidic bonds. One notable reaction is its transformation into acteoside through deglycosylation, which can occur under the action of enzymes such as β-glucosidase . Additionally, it may participate in redox reactions due to the presence of phenolic groups, contributing to its antioxidant properties .

Echinacoside exhibits a range of biological activities, including:

  • Neuroprotection: It has shown potential in protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's by inhibiting apoptosis in neural cells and modulating pathways related to oxidative stress .
  • Anti-inflammatory Effects: Echinacoside can reduce inflammation by inhibiting pro-inflammatory cytokines and pathways like nuclear factor kappa-B .
  • Antioxidant Properties: The compound scavenges free radicals, thereby mitigating oxidative damage .
  • Antimicrobial Activity: It has demonstrated weak antibiotic effects against certain bacteria, including Staphylococcus aureus .

The synthesis of echinacoside can be achieved through various methods:

  • Natural Extraction: The primary source is the extraction from plant materials, particularly from Echinacea angustifolia, using solvents like ethanol or methanol to isolate the compound .
  • Chemical Synthesis: Laboratory synthesis can involve glycosylation reactions where caffeic acid derivatives are combined with sugar moieties under acidic or enzymatic conditions .
  • Biotechnological Approaches: Recent studies have explored using plant cell cultures to produce echinacoside, allowing for controlled production without harvesting wild plants .

Research indicates that echinacoside interacts with various biological pathways:

  • It binds to sirtuin 1 (SIRT1), activating downstream effects that promote autophagy, which is crucial for cellular homeostasis and neuroprotection .
  • Echinacoside also influences mitogen-activated protein kinase pathways and regulates apoptosis-related proteins like caspases 3 and 8, showcasing its role in cell survival mechanisms .

Echinacoside shares structural and functional similarities with other phenylethanoid glycosides. Here are some comparable compounds:

CompoundSourceKey Features
ActeosideCistanche tubulosaSimilar structure; known for neuroprotective effects.
IsoacteosideCistanche spp.Exhibits antioxidant properties; less studied.
VerbascosideVerbascum thapsusExhibits anti-inflammatory effects; more common.
Cistanoside ACistanche spp.Similar glycosidic structure; potential medicinal uses.

Uniqueness of Echinacoside: While many phenylethanoid glycosides share similar structures, echinacoside's unique combination of caffeic acid with specific sugar moieties contributes to its distinct pharmacological profile, particularly its pronounced neuroprotective effects compared to its analogs .

XLogP3

-2.1

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

12

Exact Mass

786.25824385 g/mol

Monoisotopic Mass

786.25824385 g/mol

Heavy Atom Count

55

LogP

-1.364

UNII

I04O1DT48T

Mechanism of Action

The neuroprotective effects are thought to be mediated via effects on mitogen-activated protein kinase, nuclear factor kappa-B, caspases 3 and 8, as well as CHOP pathways.

Other CAS

82854-37-3

Absorption Distribution and Excretion

Animal studies suggest an oral bioavailability of 0.83%.

Metabolism Metabolites

The metabolism of echinacoside has been investigated in rats and is thought to involve catechol O-methyltransferase as well as unspecified UDP-gluc- uronosyltransferases and sulfotransferases. A study of echinacoside's metabolism by human intestinal flora identified 13 metabolites which are produced independantly of human metabolism.

Wikipedia

Echinacoside

Dates

Modify: 2023-08-15
Helvetica Chimica Acta, 1950, 33, p1877

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